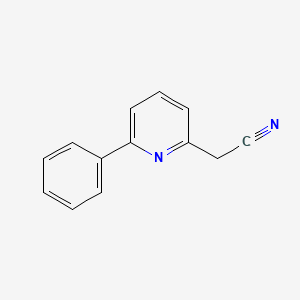

2-(6-Phenylpyridin-2-yl)acetonitrile

Description

Chemical Identity and Nomenclature

This compound represents a substituted pyridine derivative characterized by specific structural features that define its chemical identity. The compound is officially registered under the Chemical Abstracts Service number 794522-71-7, providing a unique identifier for this specific molecular entity. The systematic chemical name reflects the precise positioning of substituents on the pyridine core, with the phenyl group attached at the 6-position and the acetonitrile moiety linked to the 2-position of the pyridine ring.

The molecular formula of this compound is established as C₁₃H₁₀N₂, indicating a composition of thirteen carbon atoms, ten hydrogen atoms, and two nitrogen atoms. This formula encompasses both nitrogen atoms present in the structure: one forming part of the pyridine heterocycle and another within the nitrile functional group. The molecular weight has been determined to be 194.23 grams per mole, placing this compound within the range typical for small to medium-sized organic molecules used in pharmaceutical and materials research.

The Simplified Molecular Input Line Entry System representation provides a standardized method for describing the molecular structure in text format. For this compound, this code reads as N#CCC1=NC(C2=CC=CC=C2)=CC=C1, clearly delineating the connectivity between atoms and the arrangement of the heterocyclic and aromatic systems. This notation system allows for precise communication of structural information across databases and research platforms, facilitating consistent identification and retrieval of compound-specific data.

The nomenclature system employed for this compound follows International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds. The base name "pyridine" indicates the six-membered aromatic heterocycle containing one nitrogen atom, while the numerical prefixes specify the exact positions of substitution. The designation "6-phenyl" indicates that a phenyl group is attached to carbon atom number 6 of the pyridine ring, while "2-yl" in the acetonitrile portion specifies that the acetonitrile group is connected through carbon atom number 2 of the pyridine system.

Historical Context in Heterocyclic Chemistry Research

The development of pyridine chemistry traces its origins to the mid-nineteenth century, establishing a foundation upon which compounds like this compound would later be synthesized and studied. The earliest documented preparation of pyridine itself occurred in 1849 when Scottish scientist Thomas Anderson isolated this heterocyclic compound from the products of high-temperature heating of animal bones. Anderson's work marked the beginning of systematic investigation into nitrogen-containing aromatic heterocycles, a field that would eventually encompass thousands of derivatives including the phenylpyridine acetonitrile compounds of contemporary interest.

The structural elucidation of pyridine represented a significant milestone in heterocyclic chemistry, achieved through the collaborative efforts of Wilhelm Körner in 1869 and James Dewar in 1871. These researchers proposed that pyridine's structure derived from benzene through substitution of one carbon-hydrogen unit with a nitrogen atom, establishing the fundamental understanding of pyridine as an aromatic heterocycle. This structural insight provided the theoretical framework necessary for designing and synthesizing more complex pyridine derivatives, including those bearing multiple substituents such as phenyl and acetonitrile groups.

A pivotal advancement in pyridine chemistry occurred in 1924 with the introduction of the Chichibabin pyridine synthesis by Russian chemist Aleksei Yevgen'evich Chichibabin. This synthetic methodology revolutionized the field by providing access to pyridine derivatives through condensation reactions of aldehydes, ketones, and related carbonyl compounds in the presence of ammonia or ammonia derivatives. The Chichibabin synthesis became instrumental in industrial pyridine production and opened new pathways for creating substituted pyridine compounds with diverse functional groups, laying groundwork for molecules like this compound.

| Historical Milestone | Year | Researcher | Significance |

|---|---|---|---|

| First pyridine isolation | 1849 | Thomas Anderson | Initial discovery of pyridine heterocycle |

| Structural determination | 1869-1871 | Wilhelm Körner, James Dewar | Established benzene-derived structure |

| First synthetic preparation | 1876 | William Ramsay | Synthesis from acetylene and hydrogen cyanide |

| Chichibabin synthesis development | 1924 | Aleksei Yevgen'evich Chichibabin | Industrial-scale synthetic methodology |

| Modern pyridine production scale | 1989 | Multiple manufacturers | 26,000 tonnes worldwide production |

The evolution of pyridine chemistry continued throughout the twentieth century, with researchers developing increasingly sophisticated methods for introducing specific substituents at predetermined positions on the pyridine ring. These advances in regioselective synthesis enabled the preparation of compounds with precise structural features, such as the specific substitution pattern found in this compound. Contemporary research in heterocyclic chemistry has expanded to encompass applications in pharmaceutical development, materials science, and coordination chemistry, areas where substituted pyridine compounds play increasingly important roles.

The industrial production of pyridine and its derivatives has grown substantially since the early synthetic methods, reaching approximately 26,000 tonnes worldwide by 1989. This scale of production reflects the widespread utility of pyridine-based compounds across multiple industries and research applications. Modern synthetic approaches continue to build upon the foundational work of early heterocyclic chemists, incorporating advanced catalytic methods and green chemistry principles to access complex pyridine derivatives with improved efficiency and reduced environmental impact.

Structural Relationship to Pyridine Derivatives

The structural framework of this compound places this compound within a broader family of substituted pyridine derivatives that share the fundamental six-membered aromatic heterocycle containing one nitrogen atom. The pyridine core structure, characterized by the molecular formula C₅H₅N, provides the foundation upon which various substituents can be attached to create derivatives with modified properties and applications. Understanding the relationship between this compound and other pyridine derivatives requires examination of both the electronic effects introduced by substituents and the steric considerations arising from their specific positioning.

The phenyl substituent at the 6-position of this compound creates a direct structural relationship to the broader class of phenylpyridine compounds, which have gained significant attention in coordination chemistry and materials science applications. The 2-phenylpyridine system, where the phenyl group is attached to the 2-position rather than the 6-position, represents a constitutional isomer that has been extensively studied for its ability to form cyclometalated complexes with transition metals. This positional difference significantly affects the electronic distribution and coordination behavior of the molecule, highlighting the importance of regiochemistry in determining compound properties.

Comparative analysis with related acetonitrile-substituted pyridine derivatives reveals important structure-activity relationships within this compound class. The isomeric compound 2-Phenyl-2-(pyridin-2-yl)acetonitrile, bearing Chemical Abstracts Service number 5005-36-7, represents an alternative substitution pattern where the phenyl and acetonitrile groups are attached to the same carbon atom rather than being positioned on the pyridine ring itself. This structural difference results in distinct electronic properties and reactivity patterns, demonstrating how subtle changes in connectivity can produce dramatically different chemical behavior.

| Compound Name | Chemical Abstracts Service Number | Substitution Pattern | Molecular Formula |

|---|---|---|---|

| This compound | 794522-71-7 | 6-phenyl, 2-acetonitrile on pyridine | C₁₃H₁₀N₂ |

| 2-(4-Phenylpyridin-2-yl)acetonitrile | 1227606-66-7 | 4-phenyl, 2-acetonitrile on pyridine | C₁₃H₁₀N₂ |

| 2-Phenyl-2-(pyridin-2-yl)acetonitrile | 5005-36-7 | Both groups on acetonitrile carbon | C₁₃H₁₀N₂ |

| 2-Phenylpyridine | Multiple | 2-phenyl substituted pyridine | C₁₁H₉N |

The electronic effects of substituents on the pyridine ring system play a crucial role in determining the chemical properties of these derivatives. The phenyl group acts as a moderate electron-donating substituent through resonance effects, while the acetonitrile group functions as a strong electron-withdrawing substituent due to the electronegative nitrogen atom in the nitrile function. This combination of electron-donating and electron-withdrawing effects creates a polarized electronic environment within the molecule that influences reactivity, coordination behavior, and physical properties.

Recent research in heterocyclic chemistry has demonstrated the utility of substituted pyridine derivatives in various applications, including drug discovery and materials science. The specific substitution pattern found in this compound provides opportunities for further functionalization through reactions targeting either the aromatic systems or the nitrile group. Studies of related compounds have shown that such derivatives can serve as building blocks for more complex molecular architectures, including polycyclic systems and coordination complexes with unique properties.

The structural relationship between this compound and other heterocyclic compounds extends beyond simple pyridine derivatives to include more complex systems incorporating multiple heterocycles. Research has shown that compounds containing both pyridine and other heterocyclic units can exhibit enhanced biological activity and improved material properties compared to simpler derivatives. This finding suggests that this compound may serve as a valuable intermediate for accessing such multi-heterocyclic systems through appropriate synthetic transformations.

Properties

IUPAC Name |

2-(6-phenylpyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-10-9-12-7-4-8-13(15-12)11-5-2-1-3-6-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXDWKSJFBRDCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10730381 | |

| Record name | (6-Phenylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794522-71-7 | |

| Record name | (6-Phenylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Example Procedure (Adapted from Related Pyridine Acetonitrile Preparations)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Ethyl 2-cyanoacetate, 6-bromo-2-phenylpyridine, base (e.g., NaH or K2CO3) | Nucleophilic substitution or Knoevenagel condensation to form ethyl 2-cyano-2-(6-phenylpyridin-2-yl)acetate |

| 2 | Hydrolysis or ammonolysis | Conversion of ester to acetonitrile group by ammonolysis or dehydration |

| 3 | Purification by extraction and drying | Organic extraction (ethyl acetate), drying over anhydrous sodium sulfate, filtration |

This method is supported by analogous procedures described for 2-(pyridin-4-yl)acetonitrile derivatives, where ethyl esters are heated at 60–90 °C for 2–3 hours, followed by aqueous workup and extraction to yield the nitrile compound with yields typically between 78–90%.

Transition Metal-Catalyzed Cross-Coupling Reactions

The installation of the phenyl group at the 6-position of the pyridine ring is frequently achieved via palladium-catalyzed Suzuki or Sonogashira coupling reactions, starting from halogenated pyridine precursors.

- Suzuki–Miyaura Cross-Coupling: Reaction between 6-bromo-2-pyridyl acetonitrile derivatives and phenylboronic acid under Pd catalysis provides high yields of 6-phenyl-substituted pyridine acetonitriles.

- Sonogashira Coupling: Used for related pyridine derivatives bearing alkynyl substituents, which can be further transformed into acetonitrile functionalities.

Typical conditions involve:

| Catalyst | Base | Solvent | Temperature | Time |

|---|---|---|---|---|

| Pd(PPh3)4 or Pd(OAc)2 | K2CO3 or Cs2CO3 | DMF, THF, or dioxane | 80–100 °C | 6–24 hours |

Metal Complexation and Ligand Exchange Methods

In some advanced synthetic contexts, this compound can be prepared as a ligand or intermediate in coordination complexes, where acetonitrile ligands are introduced via ligand exchange.

- Complexes such as bis(2-phenylpyridine-C,N)-bis(acetonitrile)iridium(III) hexafluorophosphate are synthesized by refluxing the corresponding iridium dimer with the phenylpyridine ligand in methanol/dichloromethane, followed by addition of NH4PF6 to precipitate the complex.

- The acetonitrile ligand can be introduced by dissolving the complex in acetonitrile, enabling purification and crystallization steps.

Though this method is more relevant for complex formation, it demonstrates the synthetic accessibility and stability of the this compound moiety under coordination chemistry conditions.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| Ester Hydrolysis Route | Ethyl 2-cyanoacetate + halogenated pyridine + base, heat 60–90 °C | 78–90% | Requires purification by extraction and drying |

| Suzuki–Miyaura Cross-Coupling | 6-bromo-2-pyridyl acetonitrile + phenylboronic acid, Pd catalyst, base, 80–100 °C | High (quantitative possible) | Efficient installation of phenyl substituent |

| Sonogashira Coupling | 6-bromo-2-pyridyl derivatives + alkynes, Pd catalyst, base | Moderate to high | Can be followed by further functional group conversion |

| Metal Complexation & Ligand Exchange | Iridium dimer + phenylpyridine ligand, reflux in MeOH/DCM, NH4PF6 precipitation | 70–75% | Used for complex synthesis, confirms ligand stability |

Research Findings and Considerations

- The choice of base and solvent critically affects the yield and purity of this compound, with polar aprotic solvents like DMF or dioxane favored in coupling reactions.

- Reaction temperatures between 60 and 100 °C are optimal for ester hydrolysis and coupling reactions to balance reaction rate and side-product formation.

- Transition metal catalysts such as Pd(PPh3)4 provide high selectivity and yield in cross-coupling steps.

- Purification typically involves aqueous workup, organic extraction with ethyl acetate, drying over anhydrous sodium sulfate, filtration, and sometimes column chromatography.

- Crystallization from acetonitrile solutions is used for structural characterization and purification of related complexes.

Chemical Reactions Analysis

Types of Reactions

2-(6-Phenylpyridin-2-yl)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity :

Research indicates that 2-(6-Phenylpyridin-2-yl)acetonitrile exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development. The mechanism of action may involve interference with bacterial cell functions or inhibition of key enzymes necessary for microbial growth .

Anticancer Properties :

The compound has also been investigated for its anticancer effects. Studies demonstrate its ability to inhibit the proliferation of various cancer cell lines, potentially by inducing apoptosis through modulation of cell survival signaling pathways. This makes it a candidate for further development as an anticancer agent .

Material Science

Synthesis of Advanced Materials :

Due to its unique chemical structure, this compound serves as a building block in the synthesis of novel materials with specific properties. This includes applications in organic electronics and photonic devices, where its electronic properties can be harnessed for improved performance .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound showed significant inhibition against several bacterial strains, outperforming some standard antibiotics. The study underscored its potential as a scaffold for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In another investigation focused on anticancer activity, researchers evaluated the effects of this compound on human cancer cell lines. The results revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an effective anticancer therapeutic agent. The study provided insights into the molecular mechanisms involved, including alterations in apoptosis-related proteins .

Mechanism of Action

The mechanism of action of 2-(6-Phenylpyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(6-Phenylpyridin-2-yl)acetonitrile with structurally related pyridine-acetonitrile derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Insights:

Substituent Effects on Lipophilicity :

- The phenyl group in the target compound increases its logP (predicted >2) compared to methyl (logP 1.45) or methoxy substituents, enhancing membrane permeability .

- Nitro and chloro groups introduce polarity, reducing lipophilicity but improving solubility in polar solvents (e.g., acetonitrile/water gradients in HPLC methods ).

Thermal Stability :

- The nitro-substituted derivative exhibits the highest thermal stability (boiling point 342°C), attributed to strong dipole-dipole interactions .

- Methyl and phenyl substituents lower boiling points (235.9°C and estimated ~300°C, respectively) due to weaker van der Waals forces .

Reactivity and Safety :

- Chloro- and bromo-substituted analogs (e.g., 6-bromo derivative) are associated with hazardous handling requirements, including inhalation precautions .

- Fluorinated derivatives show lower molecular weights (136–137 g/mol) and are used in targeted medicinal chemistry studies .

Analytical Applications :

- Collision cross-section (CCS) data for 2-(6-chloro-3-methoxypyridin-2-yl)acetonitrile adducts (e.g., [M+H]+ CCS: 133.4 Ų) suggest utility in mass spectrometry-based quantification .

Research and Industrial Relevance

- Pharmaceutical Synthesis: The phenyl-substituted compound is a discontinued but historically significant intermediate in quinazoline/quinoline drug development .

- Agrochemicals : Methoxy- and nitro-substituted analogs are explored as precursors for herbicides and insecticides due to their stability .

- Safety Considerations : Chloro- and bromo-substituted derivatives require stringent safety protocols, highlighting the need for substituent-specific risk assessments .

Biological Activity

Overview

2-(6-Phenylpyridin-2-yl)acetonitrile (CAS Number: 794522-71-7) is a compound belonging to the class of pyridine derivatives. It has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of 194.23 g/mol. Its structure features both a phenyl group and a nitrile group, which contribute to its unique chemical reactivity and biological properties. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 194.23 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 322.3 ± 27.0 °C at 760 mmHg |

| Melting Point | 83-85 °C |

| Flash Point | 115.2 ± 8.9 °C |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions can lead to diverse pharmacological effects, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It has been shown to interact with adenosine receptors, influencing signaling pathways related to inflammation and cancer progression.

Research indicates that the presence of nitrogen atoms in the pyridine ring significantly affects receptor binding affinity, particularly for adenosine receptors .

Therapeutic Applications

Ongoing research explores the therapeutic potential of this compound in various medical fields:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell membranes or inhibition of essential enzymes.

- Anticancer Properties : Investigations into its anticancer effects have shown promise, particularly in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- A study demonstrated that derivatives similar to this compound showed significant inhibition of TGF-β1 signaling in HEK-293T cells, indicating potential applications in fibrosis treatment .

- Another research highlighted its efficacy as an adenosine receptor modulator, where it acted as a partial agonist at certain receptor subtypes, influencing cellular responses related to pain and inflammation .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(6-Phenylpyridin-2-yl)acetonitrile?

The synthesis often involves palladium-catalyzed coupling reactions or condensation of pyridine derivatives with nitrile precursors. For example, palladium complexes (e.g., hexafluoridoantimonate salts) can mediate cross-coupling reactions between phenylpyridine intermediates and acetonitrile derivatives under inert conditions. Solvent selection (e.g., dichloromethane or acetonitrile) and temperature control are critical to avoid side reactions .

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected at low temperatures (e.g., 100 K) to minimize disorder. SHELX programs (e.g., SHELXL) refine structures using bond lengths (e.g., C–C ≈ 1.327 Å) and angles (e.g., Pd–P–O torsion angles ~102.4°) derived from intensity data. Disorder in trifluoromethyl groups requires iterative refinement to resolve .

Q. What spectroscopic techniques are effective for characterizing this compound?

- NMR : and NMR identify aromatic protons (δ ~7-8 ppm) and nitrile carbons (δ ~115 ppm).

- IR : The C≡N stretch appears near 2240 cm.

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 195.1). Cross-reference with computational predictions (e.g., InChIKey: CAXNYFPECZCGFK-UHFFFAOYSA-N) ensures accuracy .

Advanced Research Questions

Q. How can researchers address crystallographic data contradictions during structure refinement?

Discrepancies in bond angles (e.g., F–Sb–F angles ranging 55–178°) or torsional disorder (e.g., in trifluoromethyl groups) require:

- Multi-component refinement : Separate occupancy factors for disordered atoms.

- Validation tools : Use checkCIF to flag geometric outliers.

- High-resolution data : Collect synchrotron data (≤0.8 Å resolution) to resolve subtle distortions .

Q. What strategies optimize reaction yields in palladium-mediated syntheses of this compound?

- Ligand screening : Bulky phosphine ligands (e.g., bis[2,4,6-tris(trifluoromethyl)phenyl]phosphine) enhance catalytic activity by preventing Pd aggregation.

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates.

- Stoichiometry : Maintain a 1:1.2 molar ratio of aryl halide to nitrile precursor to minimize unreacted starting material .

Q. How do computational methods aid in predicting the electronic properties of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example:

- The nitrile group lowers LUMO energy, enhancing electrophilicity.

- Pyridine ring conjugation stabilizes HOMO (-6.2 eV). Molecular dynamics simulations model solvent interactions (e.g., acetonitrile’s dipole moment aligns with the nitrile group) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.